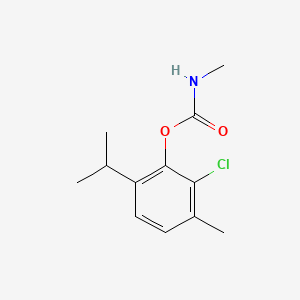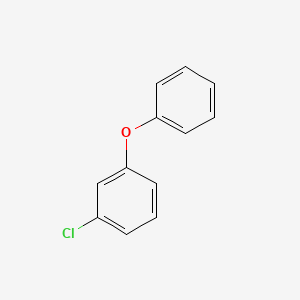![molecular formula C10H12N2O3 B12003059 Methyl 2-[(methylcarbamoyl)amino]benzoate CAS No. 1207-61-0](/img/structure/B12003059.png)
Methyl 2-[(methylcarbamoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(methylamino)carbonyl]amino}benzoate is an organic compound with the molecular formula C10H12N2O3. It is a derivative of benzoic acid and is characterized by the presence of a methylamino group and a carbonyl group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-{[(methylamino)carbonyl]amino}benzoate can be synthesized through the methylation of 2-aminobenzoic acid methyl ester using dimethyl sulfate. The reaction involves the following steps:
- Dissolve 3 grams (0.02 moles) of 2-aminobenzoic acid methyl ester in 20 milliliters of dimethyl sulfate (0.21 moles) in a 50-milliliter flask.
- Allow the reaction to proceed at room temperature for 12 hours.
- Pour the reaction mixture into 40 milliliters of 1 molar sodium hydroxide solution.
- Extract the aqueous layer with ethyl acetate (30 milliliters × 3).
- Combine the organic layers and wash with saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the resulting colorless liquid by column chromatography to obtain methyl 2-{[(methylamino)carbonyl]amino}benzoate .
Industrial Production Methods
Industrial production of methyl 2-{[(methylamino)carbonyl]amino}benzoate typically involves large-scale methylation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[(methylamino)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Applications De Recherche Scientifique
Methyl 2-{[(methylamino)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals
Mécanisme D'action
The mechanism of action of methyl 2-{[(methylamino)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-{[(methylamino)carbonyl]amino}benzoate
- Methyl 2-(dimethylamino)benzoate
- Ethyl 4-{[(methylamino)carbothioyl]amino}benzoate
- Methyl 2-{[(cyclohexylamino)carbonyl]amino}benzoate
- Methyl 2-{[(3,4-dichloroanilino)carbonyl]amino}benzoate
Uniqueness
Methyl 2-{[(methylamino)carbonyl]amino}benzoate is unique due to its specific structural features, such as the presence of both a methylamino group and a carbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
1207-61-0 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 2-(methylcarbamoylamino)benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-11-10(14)12-8-6-4-3-5-7(8)9(13)15-2/h3-6H,1-2H3,(H2,11,12,14) |
Clé InChI |
WDDRMDLUTQHAGO-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B12002995.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002998.png)


![N'-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003016.png)
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B12003022.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)


![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)

